(3-Cyclopropyl-5-methoxyphenyl)boronic acid pinacol ester
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Overview
Description
(3-Cyclopropyl-5-methoxyphenyl)boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-methoxyphenyl)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. This process can be achieved through various methods, including:
Palladium-Catalyzed Borylation: This method involves the use of a palladium catalyst, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate and a boron source like bis(pinacolato)diboron.
Copper-Catalyzed Borylation: An alternative method employs a copper catalyst, such as copper(I) iodide, with a ligand like N,N’-dimethylethylenediamine and a boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors like cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-methoxyphenyl)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boron moiety, often using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
(3-Cyclopropyl-5-methoxyphenyl)boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-methoxyphenyl)boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyclopropyl and methoxy groups.
Cyclopropylboronic Acid Pinacol Ester: Similar but lacks the methoxy group.
5-Methoxy-3-pyridineboronic Acid Pinacol Ester: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
(3-Cyclopropyl-5-methoxyphenyl)boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters .
Properties
Molecular Formula |
C16H23BO3 |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-(3-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-8-12(11-6-7-11)9-14(10-13)18-5/h8-11H,6-7H2,1-5H3 |
InChI Key |
XJWZZMXJENUKLH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C3CC3 |
Origin of Product |
United States |
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